molecular formula C14H20N2O6 B2842314 1,2-Dibutoxy-4,5-dinitrobenzene CAS No. 20367-37-7

1,2-Dibutoxy-4,5-dinitrobenzene

Cat. No. B2842314
CAS RN: 20367-37-7
M. Wt: 312.322
InChI Key: NETYSAHPGMQPJV-UHFFFAOYSA-N
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Description

“1,2-Dibutoxy-4,5-dinitrobenzene” would be a benzene ring with two nitro groups (-NO2) attached at the 4th and 5th positions, and two butoxy groups (-OC4H9) attached at the 1st and 2nd positions. The nitro groups are electron-withdrawing groups, which means they pull electron density away from the benzene ring, making the ring less reactive. The butoxy groups are electron-donating groups, which means they push electron density towards the benzene ring, making the ring more reactive .


Synthesis Analysis

The synthesis of such a compound would likely involve the nitration of 1,2-dibutoxybenzene, which could be synthesized from butanol and 1,2-dihydroxybenzene (catechol) through an etherification reaction .


Molecular Structure Analysis

The molecular structure would be based on a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The nitro groups would likely cause the molecule to have a somewhat negative charge on the oxygen atoms and a somewhat positive charge on the nitrogen atoms .


Chemical Reactions Analysis

As a nitroaromatic compound, “1,2-Dibutoxy-4,5-dinitrobenzene” could undergo various reactions, including reduction to the corresponding amino compound, and substitution reactions at the benzene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many nitroaromatic compounds are used as explosives because they can undergo rapid decomposition to produce large volumes of gases .

Safety and Hazards

Nitroaromatic compounds can be hazardous. They are often toxic and can be explosive under certain conditions. They should be handled with care, using appropriate personal protective equipment, and stored properly to prevent accidental ignition or exposure .

properties

IUPAC Name

1,2-dibutoxy-4,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-3-5-7-21-13-9-11(15(17)18)12(16(19)20)10-14(13)22-8-6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETYSAHPGMQPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibutoxy-4,5-dinitrobenzene

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